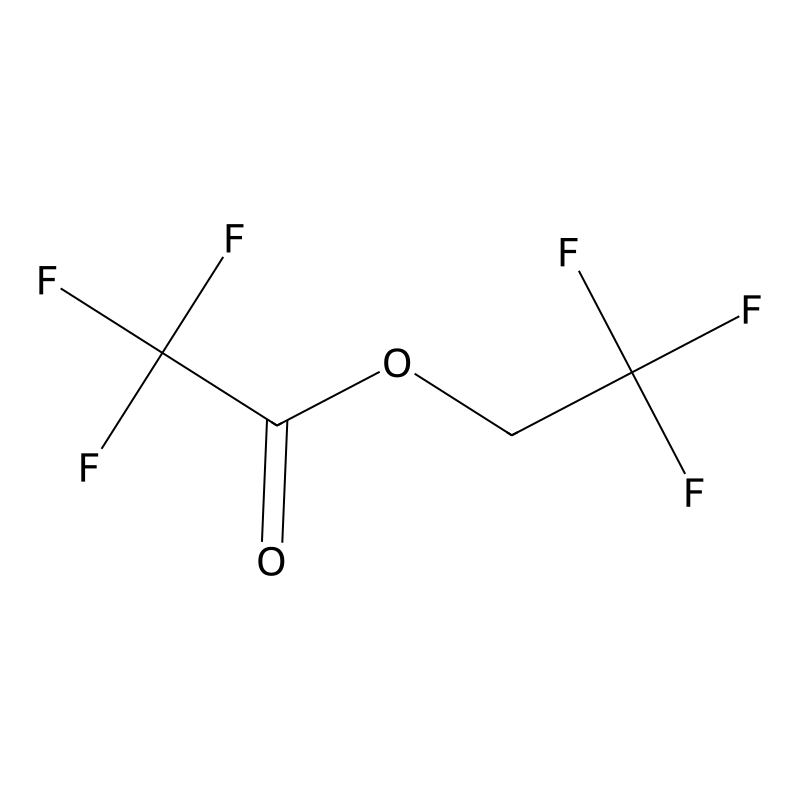2,2,2-Trifluoroethyl trifluoroacetate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Organic Synthesis:
- Due to its reactive nature, 2,2,2-Trifluoroethyl trifluoroacetate possesses potential as a trifluoroethylating agent in organic synthesis. This could be advantageous for introducing trifluoroethyl groups into various organic molecules, potentially modifying their properties or reactivity Source: Sigma-Aldrich product page, "Properties": .
Fluorinated Material Development:
- The presence of fluorine atoms in 2,2,2-Trifluoroethyl trifluoroacetate makes it a potential precursor for the synthesis of fluorinated materials. These materials can exhibit unique physical and chemical properties, finding applications in various fields such as pharmaceuticals, electronics, and advanced materials Source: PubChem entry for 2,2,2-Trifluoroethyl trifluoroacetate, "These PFAS chemicals...": ).
High-Throughput Screening (HTS):
- Recent research has explored the use of 2,2,2-Trifluoroethyl trifluoroacetate in HTS assays. These assays allow for rapid testing of large libraries of compounds against specific targets, potentially aiding in drug discovery and other research areas Source: PubChem entry for 2,2,2-Trifluoroethyl trifluoroacetate, "These PFAS chemicals...": ).
2,2,2-Trifluoroethyl trifluoroacetate is a fluorinated organic compound with the chemical formula C₄H₂F₆O₂. It is characterized by its trifluoroethyl group and trifluoroacetate moiety, which contribute to its unique properties. The compound is notable for its high stability and low volatility, making it suitable for various applications, particularly in the field of electrochemistry and battery technology. Its structure consists of a trifluoroethyl group attached to a trifluoroacetate functional group, providing significant electronegativity due to the presence of multiple fluorine atoms.
2,2,2-Trifluoroethyl trifluoroacetate doesn't have a well-defined biological mechanism of action. However, its role as an acylating agent can have various effects depending on the target molecule. In organic synthesis, it transfers the trifluoroacetyl group, which can influence the reactivity and properties of the resulting molecule [].
2,2,2-Trifluoroethyl trifluoroacetate is a corrosive liquid that can cause severe skin and eye irritation. It's also harmful if inhaled or ingested. Due to its volatile nature, it can release irritating vapors.
- Safety Information:
- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling the compound.
- Handle it in a well-ventilated area.
- Store it in a cool, dry place away from incompatible materials.
- Hydrolysis: In the presence of water and an acid or base catalyst, 2,2,2-trifluoroethyl trifluoroacetate can hydrolyze to yield 2,2,2-trifluoroethanol and trifluoroacetic acid.
- Transesterification: This compound can react with alcohols to form new esters, which can be useful in synthesizing other fluorinated compounds.
- Reduction: Under specific conditions, it can be reduced to form 2,2,2-trifluoroethanol via catalytic hydrogenation .
The synthesis of 2,2,2-trifluoroethyl trifluoroacetate typically involves the reaction of 2,2,2-trifluoroethanol with trifluoroacetic anhydride or trifluoroacetic acid under controlled conditions. The general steps include:
- Reactants Preparation: Obtain 2,2,2-trifluoroethanol and trifluoroacetic anhydride.
- Reaction Setup: Combine the reactants in a suitable solvent under an inert atmosphere (e.g., nitrogen) to prevent moisture interference.
- Temperature Control: Maintain the reaction mixture at a specific temperature (often around room temperature) for several hours.
- Purification: After completion of the reaction, purify the product using techniques such as distillation or chromatography to isolate 2,2,2-trifluoroethyl trifluoroacetate .
The primary applications of 2,2,2-trifluoroethyl trifluoroacetate include:
- Electrolyte Additive: It has been identified as an effective additive for lithium metal batteries. Its presence enhances the formation of a stable solid electrolyte interphase (SEI), improving battery performance by enabling uniform lithium deposition and suppressing dendrite growth .
- Solvent in Electrochemistry: As a solvent in electrolyte formulations for lithium-ion batteries, it aids in increasing ionic conductivity and stability during charge-discharge cycles .
Several compounds share structural similarities with 2,2,2-trifluoroethyl trifluoroacetate. These include:
- Trifluoroacetic Acid: A simple carboxylic acid with strong acidity and similar fluorinated characteristics.
- Trifluoromethyl Acetate: An ester that exhibits similar reactivity patterns but lacks the additional fluorine atoms found in 2,2,2-trifluoroethyl trifluoroacetate.
- Perfluoropropionic Acid: Another fluorinated carboxylic acid that shows potential for similar applications but has different physical properties due to its larger carbon chain.
Comparison TableCompound Formula Key Characteristics 2,2,2-Trifluoroethyl Trifluoroacetate C₄H₂F₆O₂ Stable electrolyte additive for batteries Trifluoroacetic Acid C₂F₃O₂ Strong acidity; used in organic synthesis Trifluoromethyl Acetate C₄H₃F₃O₂ Ester; less electronegative than the target compound Perfluoropropionic Acid C₃F₅O₂ Larger carbon chain; different reactivity
| Compound | Formula | Key Characteristics |
|---|---|---|
| 2,2,2-Trifluoroethyl Trifluoroacetate | C₄H₂F₆O₂ | Stable electrolyte additive for batteries |
| Trifluoroacetic Acid | C₂F₃O₂ | Strong acidity; used in organic synthesis |
| Trifluoromethyl Acetate | C₄H₃F₃O₂ | Ester; less electronegative than the target compound |
| Perfluoropropionic Acid | C₃F₅O₂ | Larger carbon chain; different reactivity |
XLogP3
Boiling Point
GHS Hazard Statements
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Flammable;Corrosive








